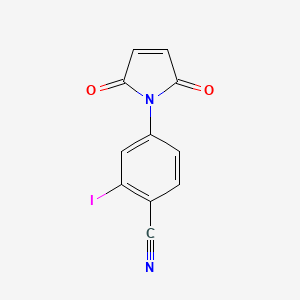![molecular formula C19H20N4O3 B8415604 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B8415604.png)
1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one
Übersicht
Beschreibung
1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one is a complex organic compound that belongs to the class of imidazo[4,5-b]pyridine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one typically involves multiple steps. One common method starts with the preparation of 2,3-diaminopyridine, which is then subjected to cyclization reactions to form the imidazo[4,5-b]pyridine core .
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the imidazo[4,5-b]pyridine core to its dihydro form.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the imidazo[4,5-b]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas with palladium on carbon for reduction, and various oxidizing agents like m-chloroperbenzoic acid for oxidation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can produce dihydro derivatives .
Wissenschaftliche Forschungsanwendungen
1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[4,5-b]pyridine derivatives: These compounds share a similar core structure and exhibit diverse biological activities.
Benzyl derivatives: Compounds with benzyl groups often have enhanced biological activity due to increased lipophilicity.
Uniqueness
What sets 1-(1-Cbz-4-piperidyl)-1H-imidazo[4,5-b]pyridin-2(3H)-one apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity . This makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
Molekularformel |
C19H20N4O3 |
|---|---|
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
benzyl 4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H20N4O3/c24-18-21-17-16(7-4-10-20-17)23(18)15-8-11-22(12-9-15)19(25)26-13-14-5-2-1-3-6-14/h1-7,10,15H,8-9,11-13H2,(H,20,21,24) |
InChI-Schlüssel |
OYAFZVCVUBSLFK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCC1N2C3=C(NC2=O)N=CC=C3)C(=O)OCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-chloro-3-methyl-4-oxo-4H-pyridazino[6,1-c][1,2,4]triazine](/img/structure/B8415558.png)



![((S)-1-{(S)-2-[4-(4'-{[6-((2R,5S)-2,5-Dimethyl-piperazin-1-yl)-pyridine-3-carbonyl]-amino}-2'-trifluoromethoxy-biphenyl-4-yl)-1H-imidazol-2-yl]-pyrrolidine-1-carbonyl}-2-methyl-propyl)-carbamic acid methyl ester](/img/structure/B8415572.png)


![2-[[2-(2-ethylbutoxy)-2,2-diphenylacetyl]-methylamino]ethyl-dimethylazanium chloride](/img/structure/B8415588.png)


![1-cyclopropyl-7-fluoro-9-methyl-8-[(3R)-3-[1-[methyl(piperidin-4-yl)amino]cyclopropyl]pyrrolidin-1-yl]-4-oxoquinolizine-3-carboxylic acid](/img/structure/B8415603.png)
